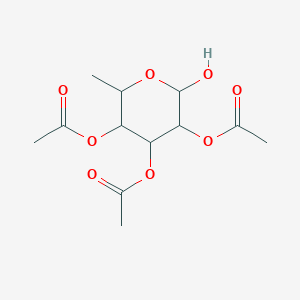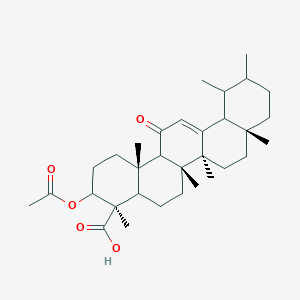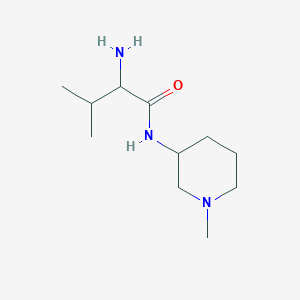
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, an amino acid derivative, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. they likely involve scalable versions of laboratory synthesis techniques, optimized for cost-efficiency and high throughput.
化学反应分析
Types of Reactions
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the piperidine ring.
Reduction: This reaction can target the carbamate group or other reducible functionalities.
Substitution: This reaction can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the piperidine ring, while reduction may produce amine derivatives.
科学研究应用
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed mechanisms are often studied through experimental and computational methods to understand its effects at the molecular level.
相似化合物的比较
Similar Compounds
- (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
- (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
属性
分子式 |
C16H31N3O3 |
|---|---|
分子量 |
313.44 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
InChI 键 |
FYUYXUBOOHXUHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)


![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)



![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)

![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
